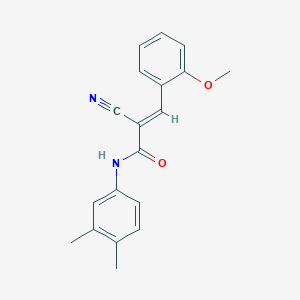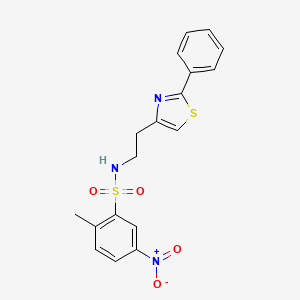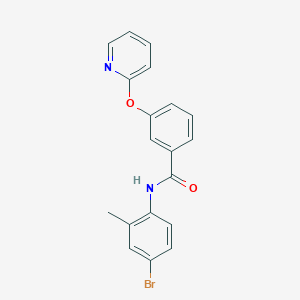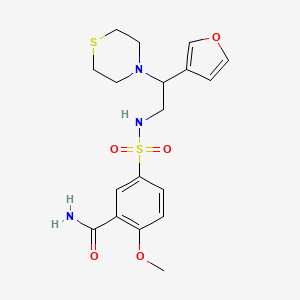![molecular formula C22H25N3O2 B2949000 (Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 465514-12-9](/img/structure/B2949000.png)
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in many biochemical processes. DEAB has been studied for its potential applications in cancer research, stem cell biology, and developmental biology.
科学的研究の応用
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide has been used in various scientific research applications due to its ability to inhibit ALDH activity. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH, this compound can affect various cellular processes, including cell proliferation, differentiation, and survival.
One of the main applications of this compound is in cancer research. ALDH has been shown to play a critical role in cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor initiation, progression, and recurrence. This compound has been used to isolate and characterize cancer stem cells in various types of cancer, including breast, lung, and ovarian cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been used in stem cell biology and developmental biology. ALDH is a marker for stem cells in various tissues, including hematopoietic stem cells, neural stem cells, and mesenchymal stem cells. This compound has been used to isolate and characterize stem cells in these tissues. This compound has also been shown to affect the differentiation of stem cells into various cell types, including neurons and adipocytes.
作用機序
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ as a cofactor. This compound binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate. This results in the accumulation of toxic aldehydes, which can lead to cell death or affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and survival. In cancer cells, this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, this compound has been shown to affect the differentiation of cells into various cell types, leading to changes in cell morphology and function.
実験室実験の利点と制限
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide is a potent and specific inhibitor of ALDH, making it a valuable tool for studying the role of ALDH in various cellular processes. This compound is relatively easy to synthesize and can be used in various types of experiments, including cell culture, animal models, and clinical trials. However, this compound can also have off-target effects, affecting other enzymes or cellular processes. Therefore, it is essential to use this compound in conjunction with other inhibitors or genetic tools to confirm its specificity.
将来の方向性
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide has many potential future directions in scientific research. One potential application is in cancer therapy, where this compound could be used as an adjuvant therapy to sensitize cancer cells to chemotherapy and radiation therapy. This compound could also be used to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. Another potential application is in stem cell biology, where this compound could be used to isolate and characterize stem cells in various tissues. This compound could also be used to affect the differentiation of stem cells into various cell types, leading to new therapies for various diseases. Overall, this compound has many potential future directions in scientific research, making it a valuable tool for studying various cellular processes.
合成法
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide can be synthesized through a multistep process, starting from 4-(diethylamino)benzaldehyde and 2-ethoxybenzaldehyde. The two aldehydes are reacted with malononitrile in the presence of a base to form the corresponding cyanoacrylate intermediates. The cyanoacrylates are then treated with ammonium acetate to give this compound as the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
特性
IUPAC Name |
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-25(5-2)19-13-11-17(12-14-19)15-18(16-23)22(26)24-20-9-7-8-10-21(20)27-6-3/h7-15H,4-6H2,1-3H3,(H,24,26)/b18-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHMFMODNDKAB-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
